1-Bromo-3-allyloxy-4-fluorobenzene
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Overview
Description
1-Bromo-3-allyloxy-4-fluorobenzene is an organic compound with the molecular formula C9H8BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, allyloxy, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-allyloxy-4-fluorobenzene can be synthesized through a multi-step process involving the following key steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Allylation: The allyloxy group can be introduced through a nucleophilic substitution reaction using allyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-allyloxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The allyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alkanes and alcohols.
Scientific Research Applications
1-Bromo-3-allyloxy-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-allyloxy-4-fluorobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The bromine atom can act as an electrophile, facilitating substitution reactions.
Nucleophilic Attack: The allyloxy group can act as a nucleophile, participating in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.
Comparison with Similar Compounds
1-Bromo-3-allyloxy-4-fluorobenzene can be compared with other similar compounds such as:
1-Bromo-4-fluorobenzene: Lacks the allyloxy group, making it less reactive in certain nucleophilic substitution reactions.
1-Bromo-3-fluorobenzene: Lacks the allyloxy group, making it less versatile in synthetic applications.
1-Bromo-3-allyloxybenzene: Lacks the fluorine atom, affecting its reactivity and applications.
The presence of both the allyloxy and fluorine groups in this compound makes it unique and highly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-prop-2-enoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h2-4,6H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALXGWSOYOLAFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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